molecular formula C21H21N3O3 B2935043 N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1002255-38-0

N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2935043
CAS No.: 1002255-38-0
M. Wt: 363.417
InChI Key: QYIJCTCVEKEYIS-UHFFFAOYSA-N
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Description

This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a β-keto ester under acidic or basic conditions.

    Introduction of Substituents: The ethyl, methoxy, and methylphenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation, using appropriate reagents and catalysts.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyridazine derivative with an appropriate amine or amide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents in the presence of catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-4-methoxy-1-(2-ethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylamide

Uniqueness

The uniqueness of N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide lies in its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and physical properties. This unique structure may result in different reactivity, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-4-15-10-6-7-11-16(15)22-21(26)20-18(27-3)13-19(25)24(23-20)17-12-8-5-9-14(17)2/h5-13H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIJCTCVEKEYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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